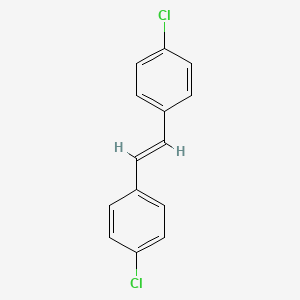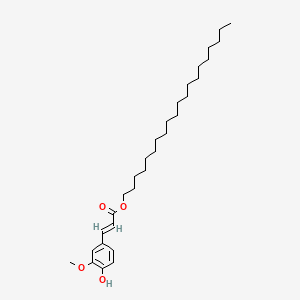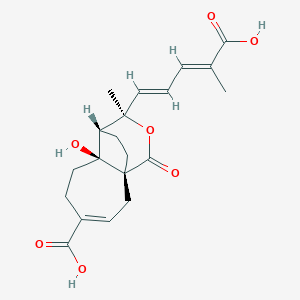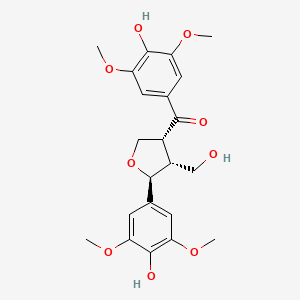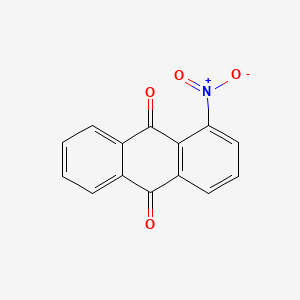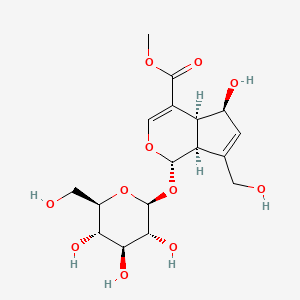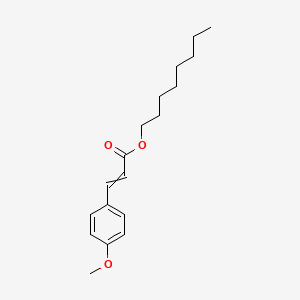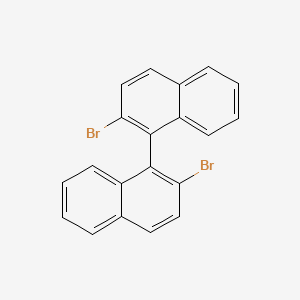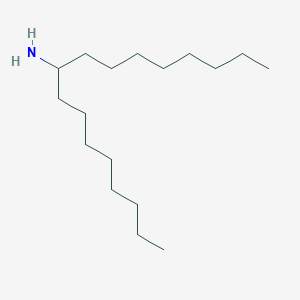
Borane-trimethylamine complex
Overview
Description
Borane-trimethylamine complex (BTMA) is a chemical compound composed of borane (BH3) and trimethylamine (TMA). It is a powerful reducing agent and has been widely used in organic synthesis and laboratory experiments. BTMA has also been used in the synthesis of pharmaceuticals, in the production of agrochemicals, and in the development of new materials.
Scientific Research Applications
Reduction of Carbonyl Groups
Borane-trimethylamine complex is widely used in the reduction of carbonyl groups to alcohols. This reaction is fundamental in organic synthesis, allowing for the transformation of ketones and aldehydes into less reactive and more stable compounds .
Carbon-Nitrogen Double Bond Reduction
This reagent is effective in the reduction of carbon-nitrogen double bonds , such as those found in oximes, hydrazones, and azines. This application is particularly valuable in the synthesis of amines from nitro compounds .
Regioselective Cleavage of Cyclic Acetals
In carbohydrate chemistry, the regioselective cleavage of cyclic acetals is a crucial step. The Borane-trimethylamine complex facilitates this reaction, which is essential for the structural modification of sugars .
Transfer Hydrogenation of Aromatic N-Heterocycles
The compound is used in the transfer hydrogenation of aromatic N-heterocycles , a process important for the synthesis of various pharmaceuticals and natural products .
Selective N-Monomethylation of Primary Anilines
Another significant application is the selective N-monomethylation of primary anilines . This reaction is useful for the synthesis of secondary amines, which are building blocks in many synthetic pathways .
Reductive Deprotection of N-Tritylamines
The Borane-trimethylamine complex is employed in the reductive deprotection of N-tritylamines . This step is often used in the final stages of synthesizing complex molecules, where protecting groups are removed to reveal the final product .
CO2 Utilization as Feedstock
Innovative applications of this complex include CO2 utilization as feedstock . This approach is part of a broader effort to develop sustainable chemical processes by using CO2 as a raw material .
Radical Chemistry by Photocatalysis
Lastly, the complex has found use in radical chemistry by photocatalysis . This field of research is growing rapidly, as it allows for the development of new reactions under mild conditions, expanding the toolkit available to chemists .
Mechanism of Action
Target of Action
It is widely used as a reducing agent in various chemical reactions .
Mode of Action
The Borane-trimethylamine complex acts as a reducing agent . It interacts with its targets by donating electrons, thereby reducing them. This electron donation can lead to changes in the chemical structure of the target molecule .
Biochemical Pathways
As a reducing agent, it can participate in various biochemical reactions, including the reduction of ketones and schiff bases, and the hydroboration of olefins .
Pharmacokinetics
As a chemical reagent, its bioavailability would largely depend on the specific conditions of the reaction it is used in .
Result of Action
The Borane-trimethylamine complex, when used as a reducing agent, results in the reduction of the target molecules . This can lead to changes in the chemical structure of the target molecules, potentially altering their properties and behaviors .
Action Environment
The action, efficacy, and stability of the Borane-trimethylamine complex can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, its reducing power may be affected by the temperature of the reaction .
properties
InChI |
InChI=1S/C3H9BN/c1-5(2,3)4/h1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWFQVAZCQJGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Borane,N-dimethylmethanamine (1:1) | |
CAS RN |
75-22-9 | |
| Record name | Borane-trimethylamine complex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Borane-trimethylamine complex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Borane-trimethylamine complex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRIMETHYLAMINE-BORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RZP8J5FQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



